4'-Allylacetophenone
Overview
Description
4'-Allylacetophenone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- Synthesis of Chromones : 4'-Allylacetophenone derivatives are utilized in synthesizing various chromones. A study demonstrated the conversion of substituted-2-hydroxy-3-allylacetophenones into polyfunctional 1-(2-hydroxy-3-allylaryl)-5-aryl-4-pentene-1,3-diones, eventually yielding substituted 8-allyl-2-styrylchromones (Reddy & Krupadanam, 1996).
Environmental Impact Studies
- Photochemical Transformation Studies : Investigations into the photochemical transformation of pharmaceuticals in surface waters have identified compounds such as 4-isobutylacetophenone as harmful byproducts. These studies emphasize the need for environmental monitoring of such compounds (Ruggeri et al., 2013).
Spectroscopic Analysis
- Spectroscopic Property Analysis : The molecular structures and vibrational wavenumbers of acetophenone derivatives, such as 4-hexylacetophenone, have been analyzed using spectroscopic methods like FT-IR, FT-Raman, and UV-Vis. These studies provide insights into the physical and chemical properties of these compounds (Saravanan & Balachandran, 2015).
Organic Chemistry
- Organic Reaction Catalysis : Studies have shown the use of acetophenone derivatives in catalyzing organic reactions. For instance, oxime-derived palladacycles have been used for the arylation of allyl alcohols, leading to the synthesis of β-arylated carbonyl compounds (Alacid & Nájera, 2007).
Pyrolysis Studies
- Pyrolysis Kinetics : The pyrolysis kinetics of hydroxyacetophenones, including 4-hydroxyacetophenone, have been determined, providing insights into their thermal stability and decomposition mechanisms (Monascal et al., 2017).
Green Chemistry
- Green Chemistry Approaches : Research has been conducted on synthesizing dihydroxyacetophenone from resorcinol and acetic acid using environmentally friendly and reusable catalysts. This aligns with the principles of green chemistry (Yadav & Joshi, 2002).
Synthesis of Drug Intermediates
- Intermediate for Drug Synthesis : Acetophenone derivatives have been synthesized as intermediates for drugs like Cyproconazole (Mei, 2010).
Homogeneous Catalysis
- Homogeneous Catalysis Studies : Research on the selective allylic oxidation and carbon–carbon bond fission of olefins using rhodium(II) acetate as a catalyst has contributed to advancements in homogeneous catalysis (Uemura & Patil, 1982).
Properties
IUPAC Name |
1-(4-prop-2-enylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3,5-8H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHXSCNTJQYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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